2-Heptyl isothiocyanate

Antimicrobial Plant Pathology Biofumigation

2-Heptyl isothiocyanate (2-HITC; CAS 21663-51-4) is a branched-chain, aliphatic isothiocyanate (ITC) with the molecular formula C8H15NS. It is a sulfur-containing phytochemical found in plants such as mustard and horseradish.

Molecular Formula C8H15NS
Molecular Weight 157.28 g/mol
CAS No. 21663-51-4
Cat. No. B1345678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Heptyl isothiocyanate
CAS21663-51-4
Molecular FormulaC8H15NS
Molecular Weight157.28 g/mol
Structural Identifiers
SMILESCCCCCC(C)N=C=S
InChIInChI=1S/C8H15NS/c1-3-4-5-6-8(2)9-7-10/h8H,3-6H2,1-2H3
InChIKeyUPTLUDLHIIYPNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Heptyl Isothiocyanate (CAS 21663-51-4): A Branched-Chain Aliphatic ITC for Targeted Antimicrobial and Chemoprevention Research


2-Heptyl isothiocyanate (2-HITC; CAS 21663-51-4) is a branched-chain, aliphatic isothiocyanate (ITC) with the molecular formula C8H15NS. It is a sulfur-containing phytochemical found in plants such as mustard and horseradish. Its secondary isothiocyanate structure (NCS group at the 2-position of a heptyl chain) distinguishes it from linear, primary ITCs . This branching significantly alters its physicochemical properties, including lipophilicity and steric hindrance, which are primary drivers of its differential bioactivity compared to other alkyl ITCs [1].

Why 2-Heptyl Isothiocyanate Cannot Be Simply Substituted with Other Alkyl ITCs in Scientific Research


In-class alkyl isothiocyanates are not functionally interchangeable. The substitution of one ITC for another without empirical validation can lead to experimental failure due to profound, quantifiable differences in bioactivity, toxicity, and environmental fate. As detailed below, the position of the isothiocyanate group (primary vs. secondary), the length of the alkyl chain, and the resulting hydrophobicity (log P) create a specific, non-linear profile for each analogue. These factors drive divergent outcomes in antimicrobial efficacy [1], cytochrome P450 inhibition [2], chemopreventive potency [3], and aquatic toxicity [4]. Therefore, procurement decisions for reproducible science must be based on the specific compound's demonstrated performance, not general class assumptions.

Quantitative Evidence for 2-Heptyl Isothiocyanate Differentiation: A Head-to-Head Comparison Guide


Differential Antimicrobial Efficacy Against Erwinia carotovora by Alkyl Chain Length

In a direct comparison of eight aliphatic ITCs, the antibacterial activity against Erwinia carotovora was found to be moderately correlated with increasing hydrophobicity from alkyl chain length [1]. The compound n-heptyl ITC (a close structural analog) ranked third out of eight, demonstrating superior activity compared to shorter-chain analogues like methyl, ethyl, and n-propyl ITC [1]. This data supports that the specific C7 chain length of 2-Heptyl ITC provides a quantifiable advantage over shorter-chain alternatives in this context.

Antimicrobial Plant Pathology Biofumigation

Impact of Alkyl Chain Branching on Aquatic Toxicity and Thiol Reactivity

Aquatic toxicity (IGC50) in the TETRATOX assay for aliphatic isothiocyanates is linearly related to abiotic thiol reactivity (EC50) [1]. Crucially, the study demonstrated that ITCs with a branched hydrocarbon moiety, especially at the β-position, were significantly less toxic and less reactive than their linear, 1-alkyl homologues [1]. For example, the IGC50 for a related C7 compound, n-heptyl ITC (1-isothiocyanatoheptane), is 0.0052 mmol/L [2]. While a direct IGC50 for 2-Heptyl ITC was not located, the established structure-activity relationship indicates it will have measurably lower toxicity and reactivity than its linear isomer due to steric hindrance at the reaction center [1].

Ecotoxicology Environmental Fate Mechanism of Action

Differential Potency of Secondary vs. Primary ITCs in Chemoprevention

A structure-activity relationship study on NNK-induced lung tumorigenesis in A/J mice established that secondary isothiocyanates possess a higher inhibitory potency than their structural isomers bearing a primary isothiocyanate group [1]. In the alkyl ITC series, 2-hexyl isothiocyanate (a secondary ITC like 2-Heptyl ITC) was more potent than 1-hexyl isothiocyanate (a primary ITC) [1]. This class-level inference strongly suggests that 2-Heptyl ITC would also exhibit superior chemopreventive activity compared to its linear, primary isomer n-heptyl ITC.

Chemoprevention Cancer Research Carcinogenesis

Vendor-Specified Hazard Profile for Safe Handling and Procurement

Chemical vendor safety data sheets specify the Globally Harmonized System (GHS) hazard statements for 2-Heptyl isothiocyanate. These include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . This specific hazard profile quantifies the risks associated with handling this compound and differentiates it from other ITCs which may have different toxicological classifications, such as those with higher acute toxicity or sensitization potential.

Safety Data Toxicology Handling

Recommended Research and Industrial Applications for 2-Heptyl Isothiocyanate Based on Differentiating Evidence


Investigating Chain Length-Dependent Antimicrobial Activity in Biofumigation Studies

As a C7 alkyl ITC with moderate to high antibacterial activity against Erwinia carotovora [1], 2-Heptyl ITC is ideally suited for use in structure-activity relationship (SAR) studies focused on biofumigation. Researchers can use this compound as a representative of mid-chain length ITCs to investigate the relationship between soil sorption, degradation rate, and pest suppression efficacy, especially when compared to shorter-chain (e.g., ethyl ITC) or longer-chain (e.g., n-octyl ITC) analogues [1]. Its use is supported by evidence that ITCs are strongly sorbed by soil organic matter and undergo rapid degradation [2].

Exploring the Impact of Secondary Isothiocyanate Structure on Chemopreventive Potency

This compound is a critical tool for chemoprevention research. Its secondary isothiocyanate structure serves as a model compound to investigate the enhanced inhibitory potency against carcinogenesis observed in vivo compared to primary ITC isomers [3]. Studies on NNK-induced lung tumorigenesis have demonstrated that this structural feature, along with optimal lipophilicity (log P), is a key determinant of efficacy [3]. 2-Heptyl ITC can be used to further probe the relationship between alkyl chain branching, glutathione reactivity, and Phase I/II enzyme modulation in cellular and animal models [3].

Comparative Environmental Fate and Ecotoxicology Profiling

2-Heptyl ITC is an essential compound for environmental toxicology studies aimed at differentiating the fate and effects of branched vs. linear aliphatic electrophiles. Its established structure-activity relationship, which predicts lower aquatic toxicity and abiotic thiol reactivity compared to its linear isomer n-heptyl ITC [4], makes it a valuable probe. Researchers can use it in comparative TETRATOX assays or soil degradation studies to quantify how steric hindrance from the 2-position branch influences persistence, bioaccumulation potential, and toxicity to non-target aquatic and soil organisms [4][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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